N-Acetyl-1,2-diphenylhydrazine

Descripción general

Descripción

N-Acetyl-1,2-diphenylhydrazine is a chemical compound that is related to the field of acetylated polyamines. Although the specific compound N-Acetyl-1,2-diphenylhydrazine is not directly mentioned in the provided papers, we can infer from the context that it is structurally related to the compounds discussed in the papers. For instance, N1-acetylspermidine is an acetylated polyamine that has been studied for its elevated levels in colonic tumors induced by 1,2-dimethylhydrazine (DMH), a procarcinogen . Similarly, N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines are synthesized from related compounds and have been evaluated for their antimicrobial activities .

Synthesis Analysis

The synthesis of related acetylated compounds involves the reaction of hydrazine derivatives with other chemical agents. For example, N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines are synthesized through cyclocondensation of 1,5-substituted diphenyl-1,4-pentadien-3-ones with hydrazine hydrate and acetic acid in ethanol . This process can be carried out using various methods, including conventional synthesis, mechano-chemical mixing, microwave-irradiation, and ultrasound-irradiation, in the presence of a solid support .

Molecular Structure Analysis

The molecular structure of acetylated compounds like N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines is characterized by the presence of an acetyl group attached to a nitrogen atom in the hydrazine moiety. The compounds have been characterized by elemental analyses and spectral data, including infrared (IR), proton magnetic resonance (PMR), and fast atom bombardment mass spectrometry (FAB-mass) .

Chemical Reactions Analysis

The chemical reactions involving acetylated polyamines typically include acetylation, where an acetyl group is transferred to a nitrogen atom of a polyamine. In the context of the provided papers, the acetylation is part of the cyclocondensation reaction used to synthesize the pyrazoline derivatives . The reactivity of these compounds can be further studied to understand their interactions with biological systems, as seen in the case of N1-acetylspermidine, which is a marker for colon cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylated compounds are influenced by their molecular structure. The presence of the acetyl group can affect the compound's solubility, boiling point, and stability. The synthesized N1-acetyl-5-aryl-3-(substituted styryl)pyrazolines have been evaluated for their antibacterial and antifungal activities, indicating that these compounds interact with biological systems and have potential therapeutic applications . The specific physical and chemical properties of N-Acetyl-1,2-diphenylhydrazine would need to be determined through experimental studies similar to those conducted on related compounds.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

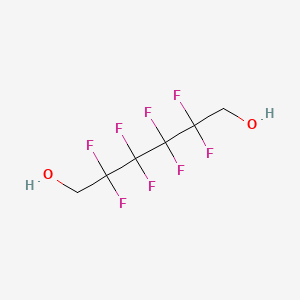

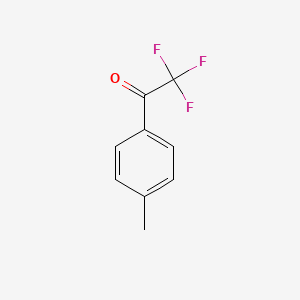

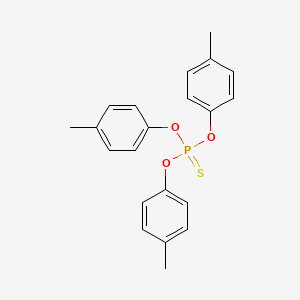

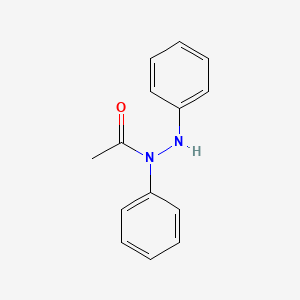

N,N'-diphenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-12(17)16(14-10-6-3-7-11-14)15-13-8-4-2-5-9-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKFRELTJWUQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176840 | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Acetyl-1,2-diphenylhydrazine | |

CAS RN |

22293-38-5 | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhydrazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-1,2-diphenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.